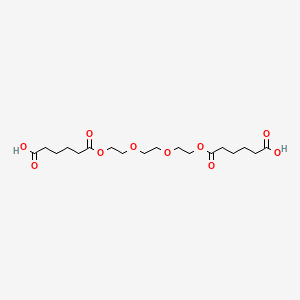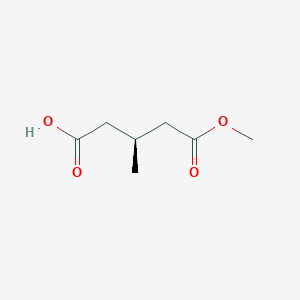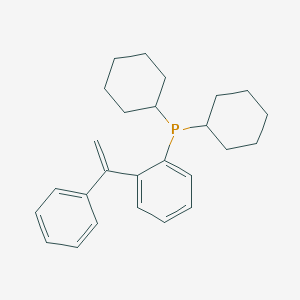
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid is a complex organic compound with the molecular formula C18H30O10. It is characterized by its multiple oxo and ether functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor molecules containing ether and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ether and carboxylic acid groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various biochemical pathways, potentially modulating enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid: Unique due to its specific arrangement of oxo and ether groups.
This compound derivatives: Variations in the functional groups can lead to different chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
111982-75-3 |
|---|---|
Molecular Formula |
C18H30O10 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
6-[2-[2-[2-(5-carboxypentanoyloxy)ethoxy]ethoxy]ethoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C18H30O10/c19-15(20)5-1-3-7-17(23)27-13-11-25-9-10-26-12-14-28-18(24)8-4-2-6-16(21)22/h1-14H2,(H,19,20)(H,21,22) |
InChI Key |
KCRYOSLSRSDVRM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCCOCCOCCOC(=O)CCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


